molecular formula C23H11Cl3F3NO2 B2602184 (5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2,5-dihydrofuran-2-one CAS No. 320420-50-6

(5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2,5-dihydrofuran-2-one

Cat. No.: B2602184
CAS No.: 320420-50-6
M. Wt: 496.69
InChI Key: UZUMZVODRZWTBP-NVMNQCDNSA-N
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Description

The compound (5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2,5-dihydrofuran-2-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. This compound features a unique structure that includes a pyridine ring, a dihydrofuranone core, and multiple chlorophenyl groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2,5-dihydrofuran-2-one typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, where an aldehyde reacts with an active methylene compound in the presence of a base to form a carbon-carbon double bond . The reaction conditions often include the use of solvents like ethanol or methanol and bases such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography and quality control measures to verify the compound’s structure and composition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The presence of halogen atoms in the structure allows for nucleophilic substitution reactions, where halogens can be replaced by other functional groups using reagents like sodium iodide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new halogenated derivatives or functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2,5-dihydrofuran-2-one exerts its effects depends on its interaction with molecular targets. It may bind to enzymes or receptors, altering their activity and leading to biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2,5-dihydrofuran-2-one stands out due to its unique combination of functional groups and structural complexity

Properties

IUPAC Name

(5Z)-4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H11Cl3F3NO2/c24-15-5-1-12(2-6-15)9-18-19(13-3-7-16(25)8-4-13)20(22(31)32-18)21-17(26)10-14(11-30-21)23(27,28)29/h1-11H/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUMZVODRZWTBP-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=C(C(=O)O2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=C(C(=O)O2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H11Cl3F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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